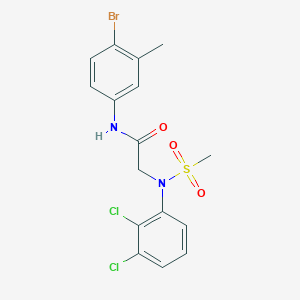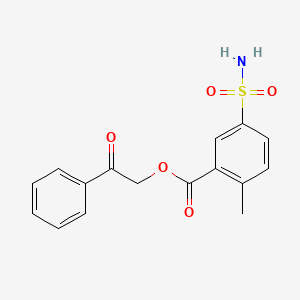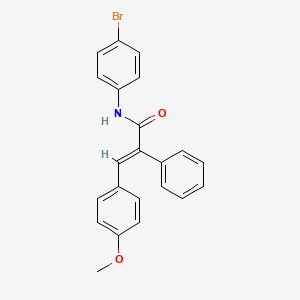![molecular formula C29H30O2P2 B5132414 [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene](/img/structure/B5132414.png)
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene is an organophosphorus compound characterized by the presence of two benzyl groups and a diphenylphosphorylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene typically involves multi-step reactions starting from benzyl chloride and diphenylphosphine oxide. The key steps include:
Formation of Benzyl Diphenylphosphine Oxide: Benzyl chloride reacts with diphenylphosphine oxide in the presence of a base such as potassium carbonate (K₂CO₃) to form benzyl diphenylphosphine oxide.
Alkylation: The benzyl diphenylphosphine oxide undergoes alkylation with 2-chloropropylbenzene under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid (CH₃COOH) or KMnO₄ in water.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in carbon tetrachloride (CCl₄) for bromination, HNO₃ in sulfuric acid (H₂SO₄) for nitration.
Major Products
Oxidation: Formation of phosphine oxides and benzaldehyde derivatives.
Reduction: Formation of phosphine and benzyl alcohol derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of [Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphoryl groups can participate in phosphorylation reactions, affecting cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Benzylphosphonic acid: Used in the synthesis of phosphonate esters and as a chelating agent.
Uniqueness
[Benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene is unique due to its dual benzyl and diphenylphosphorylpropyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
[benzyl(2-diphenylphosphorylpropyl)phosphoryl]methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O2P2/c1-25(33(31,28-18-10-4-11-19-28)29-20-12-5-13-21-29)22-32(30,23-26-14-6-2-7-15-26)24-27-16-8-3-9-17-27/h2-21,25H,22-24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXMAIAHBOEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)


![1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5132363.png)
![1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5132371.png)
![3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5132374.png)
![6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5132381.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5132388.png)
![3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B5132398.png)
![N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5132406.png)


![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B5132425.png)
